

5-Methylpyridazin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

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5-Methylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridazin-3-amine, a heterocyclic amine, is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its pyridazine core is a key structural motif found in a variety of biologically active compounds. The presence of both a methyl group and an amino group on the pyridazine ring provides versatile points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structure, and a representative synthetic protocol.

Chemical Structure and Identifiers

The structural representation of **5-Methylpyridazin-3-amine** is crucial for understanding its chemical behavior and interactions.

Caption: 2D Chemical Structure of **5-Methylpyridazin-3-amine**

Identifier	Value
IUPAC Name	5-methylpyridazin-3-amine
Synonyms	3-Amino-5-methylpyridazine, 5-Methyl-3-pyridazinamine[1]
CAS Number	144294-43-9[1][2]
Molecular Formula	C5H7N3[1][2]
SMILES	<chem>CC1=CC(=NN=C1)N</chem>
InChI	InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
InChIKey	WZOOTWYQPKVYOS-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylpyridazin-3-amine** is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	109.13 g/mol	[2]
Melting Point	183-184 °C	[2]
Boiling Point	320.8 ± 22.0 °C (Predicted)	[2]
Density	1.155 ± 0.06 g/cm ³ (Predicted)	[2]
XLogP3	-0.1	[2]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Experimental Protocols: Synthesis

While a direct, detailed experimental protocol for the synthesis of **5-Methylpyridazin-3-amine** is not readily available in the provided search results, a plausible and commonly employed synthetic strategy involves the amination of a corresponding chloro-substituted pyridazine. The following is a representative protocol based on established methodologies for analogous compounds, such as the synthesis of 6-propylpyridazin-3-amine from 3-chloro-6-propylpyridazine.^[3] This proposed method would start from the commercially available 3-chloro-5-methylpyridazine.

Reaction Scheme:



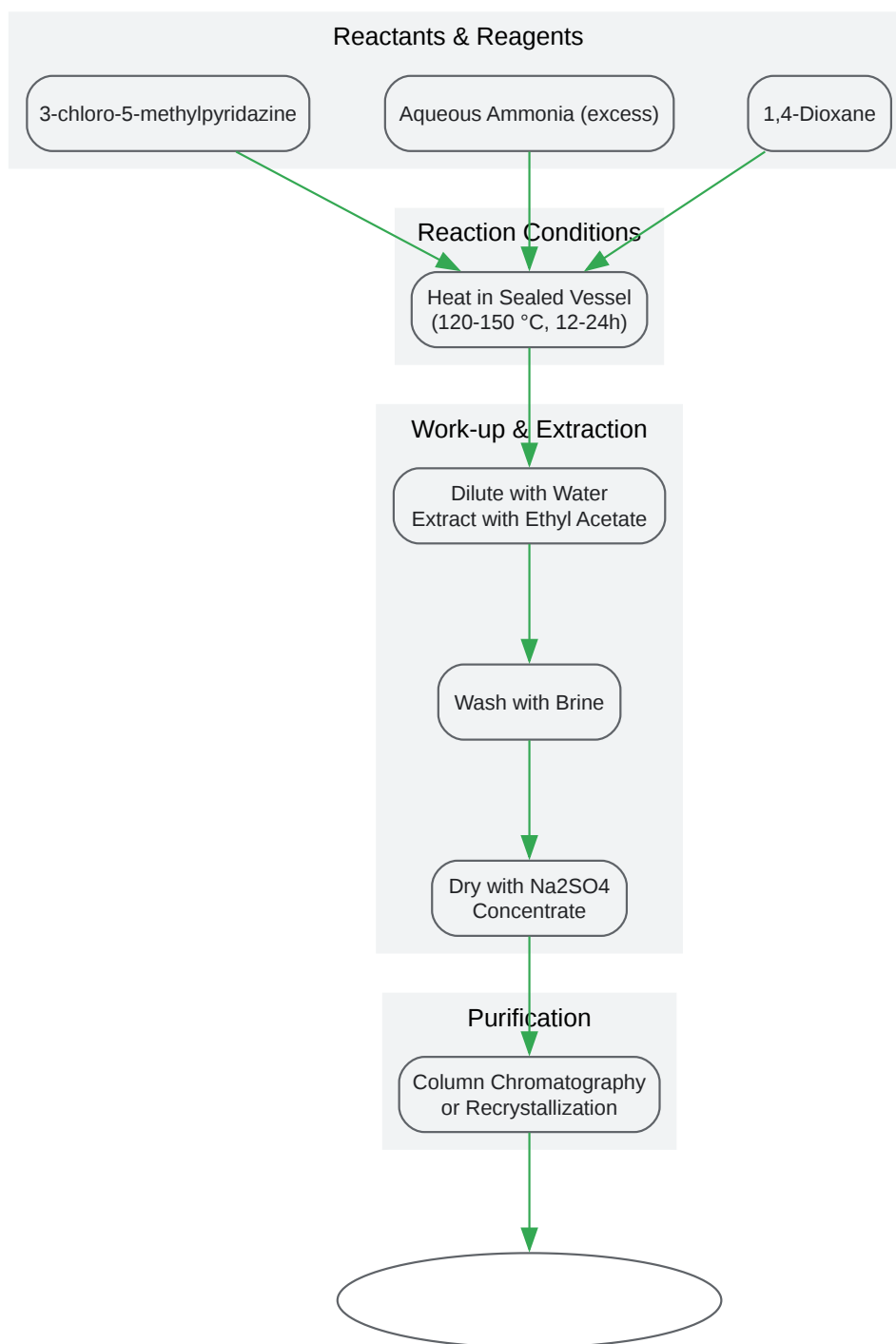
Materials and Reagents:

- 3-chloro-5-methylpyridazine
- Aqueous ammonia (28-30%) or an ammonia surrogate like benzophenone imine^[4]
- 1,4-Dioxane (or another suitable high-boiling solvent)
- Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) if using an ammonia surrogate^[4]
- Base (e.g., Sodium tert-butoxide) if using an ammonia surrogate^[4]
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a sealed pressure vessel, dissolve 3-chloro-5-methylpyridazine (1.0 equivalent) in 1,4-dioxane.
- **Amination:** Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
- **Heating:** Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel and transfer the contents to a separatory funnel.
- **Extraction:** Dilute the reaction mixture with water and extract the product into ethyl acetate (repeated three times).
- **Washing:** Combine the organic layers and wash with brine to remove any remaining aqueous impurities.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure **5-Methylpyridazin-3-amine**.

General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **5-Methylpyridazin-3-amine**.

Applications in Research and Development

5-Methylpyridazin-3-amine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The pyridazine scaffold is known to be a part of compounds with a wide range of biological activities, including but not limited to, antiviral, hypotensive, cardiotonic, and anticancer properties. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

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- To cite this document: BenchChem. [5-Methylpyridazin-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-chemical-properties-and-structure)

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